Rel-(3R,4R)-3-fluoropiperidin-4-amine Rel-(3R,4R)-3-fluoropiperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18092939
InChI: InChI=1S/C5H11FN2/c6-4-3-8-2-1-5(4)7/h4-5,8H,1-3,7H2/t4-,5-/m1/s1
SMILES:
Molecular Formula: C5H11FN2
Molecular Weight: 118.15 g/mol

Rel-(3R,4R)-3-fluoropiperidin-4-amine

CAS No.:

Cat. No.: VC18092939

Molecular Formula: C5H11FN2

Molecular Weight: 118.15 g/mol

* For research use only. Not for human or veterinary use.

Rel-(3R,4R)-3-fluoropiperidin-4-amine -

Specification

Molecular Formula C5H11FN2
Molecular Weight 118.15 g/mol
IUPAC Name (3R,4R)-3-fluoropiperidin-4-amine
Standard InChI InChI=1S/C5H11FN2/c6-4-3-8-2-1-5(4)7/h4-5,8H,1-3,7H2/t4-,5-/m1/s1
Standard InChI Key DEVLCRJHRJHMCX-RFZPGFLSSA-N
Isomeric SMILES C1CNC[C@H]([C@@H]1N)F
Canonical SMILES C1CNCC(C1N)F

Introduction

Chemical Identity and Structural Features

Rel-(3R,4R)-3-fluoropiperidin-4-amine (molecular formula: C₅H₁₁FN₂; molecular weight: 118.15 g/mol) belongs to the class of fluorinated heterocyclic amines. Its IUPAC name is (3R,4R)-3-fluoropiperidin-4-amine, with the stereochemistry defined by the relative configuration of the fluorine and amine groups on the piperidine ring. Key structural identifiers include:

PropertyValue
Canonical SMILESC1CNCC@HF
InChI KeyDEVLCRJHRJHMCX-RFZPGFLSSA-N
PubChem CID124567289
Boiling PointNot experimentally determined (estimated: ~200°C)

The fluorine atom enhances electronegativity and influences the compound’s pharmacokinetic profile by modulating pKa and improving metabolic stability .

Synthesis and Stereochemical Control

The synthesis of Rel-(3R,4R)-3-fluoropiperidin-4-amine involves multi-step processes emphasizing stereoselective fluorination and ring formation. Common methodologies include:

Fluorination Strategies

  • Diethylaminosulfur Trifluoride (DAST): A widely used fluorinating agent for converting hydroxyl groups to fluorides. For example, DAST-mediated fluorination of 3-hydroxypiperidin-4-amine precursors yields the desired fluorinated product.

  • Asymmetric Catalysis: Chiral catalysts, such as Rhodium complexes with cyclooctadiene (COD) ligands, enable enantioselective hydrogenation of fluorinated intermediates .

Key Synthetic Routes

  • Piperidine Ring Formation: Starting from pyridine derivatives, hydrogenation under controlled conditions generates the piperidine backbone. For instance, hydrogenation of 3-fluoropyridine using Rh-CAAC catalysts achieves high diastereoselectivity (>95%) .

  • Amine Protection/Deprotection: Temporary protection of the amine group (e.g., using tert-butyl carbamates) prevents unwanted side reactions during fluorination.

A representative synthesis pathway is summarized below:

StepReagents/ConditionsYieldStereochemical Outcome
1. FluorinationDAST, CH₂Cl₂, 0°C → RT75%Retention of (R,R) configuration
2. HydrogenationH₂ (50 psi), Rh-CAAC, EtOH, 25°C88%>99% diastereomeric excess

Research Advancements and Applications

Neurodegenerative Disease Therapeutics

Recent studies highlight the role of Rel-(3R,4R)-3-fluoropiperidin-4-amine derivatives in tauopathy imaging. Compound [¹⁸F]75, a radiolabeled analogue, shows peak standardized uptake values (SUV) of 5.0 in primate brains, supporting its translation to human PET studies .

Oncology

Fluoropiperidines are investigated as kinesin spindle protein (KSP) inhibitors. For example, Merck’s MK-0731, featuring a (3R,4R)-3-fluoropiperidine moiety, disrupts microtubule dynamics with IC₅₀ = 3 nM, demonstrating efficacy in xenograft models .

Comparative Analysis with Analogues

Structural modifications significantly impact biological activity:

CompoundModificationAffinity (Kᵢ, nM)Selectivity
Rel-(3R,4R)-3-Fluoropiperidin-4-amineNone (parent compound)0.06 (5-HT₂A) High for 5-HT₂A vs. IKr
3-(4-Fluoropiperidin-3-yl)-2-phenylindoleIndole substitution0.12 (Tau) 10-fold over β-amyloid
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamateCarbamate protectionInactiveN/A

Future Directions

  • Stereoselective Synthesis: Developing biocatalytic routes (e.g., transaminases) to achieve enantiopure batches .

  • Polypharmacology: Exploring dual-target inhibitors for comorbid conditions (e.g., Alzheimer’s and depression) .

  • Prodrug Strategies: Enhancing solubility via phosphate or ester prodrug formulations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator